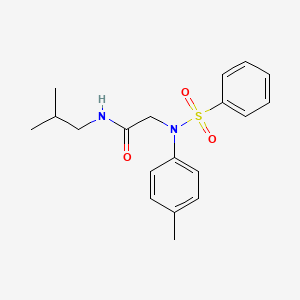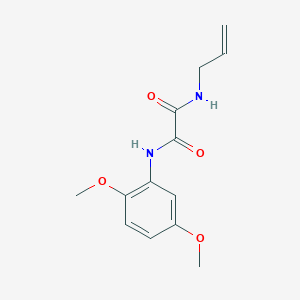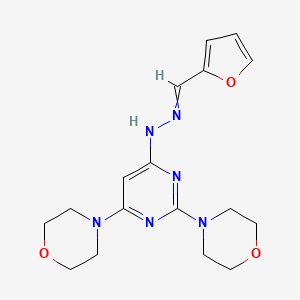
2,4-dichlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
Overview
Description
DFP-10917 is a small molecule inhibitor that targets the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. DHODH is overexpressed in cancer cells and plays a crucial role in their proliferation and survival. Therefore, inhibition of DHODH has emerged as a promising strategy for cancer treatment.
Mechanism of Action
DFP-10917 exerts its anticancer effects by inhibiting 2,4-dichlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, which leads to a depletion of intracellular pyrimidine nucleotides and a subsequent activation of the DNA damage response pathway. This results in cell cycle arrest and apoptosis in cancer cells. Moreover, DFP-10917 has been shown to modulate immune responses and inhibit angiogenesis, which are important processes in cancer development and progression.
Biochemical and Physiological Effects
DFP-10917 has been shown to have minimal toxicity and good pharmacokinetic properties in preclinical studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 4 hours. DFP-10917 has also been shown to cross the blood-brain barrier, which makes it a potential candidate for the treatment of brain tumors.
Advantages and Limitations for Lab Experiments
DFP-10917 has several advantages for lab experiments, including its high potency and selectivity for 2,4-dichlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, its ability to induce apoptosis in cancer cells, and its potential to enhance the efficacy of other anticancer agents. However, there are also some limitations to using DFP-10917 in lab experiments, such as its relatively short half-life and the need for further optimization of its pharmacokinetic properties.
Future Directions
For research on DFP-10917 include optimizing its pharmacokinetic properties, identifying biomarkers for patient selection, and investigating its potential for combination therapy with other anticancer agents. Moreover, DFP-10917 has also been shown to have potential applications in other diseases, such as autoimmune disorders and viral infections, which warrant further investigation.
In conclusion, DFP-10917 is a promising compound that has shown potent anticancer activity in preclinical studies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Moreover, DFP-10917 has several potential future directions for research, which highlight its potential as a novel therapeutic agent for cancer and other diseases.
Scientific Research Applications
DFP-10917 has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In vitro studies have shown that DFP-10917 inhibits 2,4-dichlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone activity and induces apoptosis in cancer cells, while sparing normal cells. In vivo studies have demonstrated that DFP-10917 exhibits potent antitumor activity and enhances the efficacy of other anticancer agents.
Properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N6O2/c20-15-2-1-14(16(21)11-15)13-22-25-17-12-18(26-3-7-28-8-4-26)24-19(23-17)27-5-9-29-10-6-27/h1-2,11-13H,3-10H2,(H,23,24,25)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFWWFIALBFPBK-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)NN=CC3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B3859352.png)
![2-(3,4-dimethylphenoxy)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3859361.png)
![4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3859367.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3859378.png)

![2-(4-hydroxy-2-methylphenyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3859386.png)
![1-(2-phenylethyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3859394.png)

![N'-[1-(4-fluorophenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3859405.png)

![N-(4-fluorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3859424.png)


![N'-(3-bromobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3859451.png)
